molecular formula C14H18N2O8 B7768935 3-Pyrrolidin-3-ylmethyl-pyridine dioxalate

3-Pyrrolidin-3-ylmethyl-pyridine dioxalate

Cat. No.: B7768935
M. Wt: 342.30 g/mol
InChI Key: CSQJIJPBKCXSDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyrrolidin-3-ylmethyl-pyridine dioxalate is a chemical compound with the molecular formula C14H18N2O8. It is used primarily in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a pyridine ring and a pyrrolidine ring, making it a valuable tool for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidin-3-ylmethyl-pyridine dioxalate typically involves the reaction of pyridine derivatives with pyrrolidine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner .

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidin-3-ylmethyl-pyridine dioxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce pyrrolidine derivatives. Substitution reactions can result in a wide range of substituted pyridine and pyrrolidine compounds .

Scientific Research Applications

3-Pyrrolidin-3-ylmethyl-pyridine dioxalate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Pyrrolidin-3-ylmethyl-pyridine dioxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyrrolidin-3-ylmethyl-pyridine dioxalate is unique due to its combined pyridine and pyrrolidine rings, along with the dioxalate component. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

oxalic acid;3-(pyrrolidin-3-ylmethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2C2H2O4/c1-2-9(7-11-4-1)6-10-3-5-12-8-10;2*3-1(4)2(5)6/h1-2,4,7,10,12H,3,5-6,8H2;2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQJIJPBKCXSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC2=CN=CC=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.